![molecular formula C9H12O4 B13517110 Ethyl2-[(3-ethynyloxetan-3-yl)oxy]acetate](/img/structure/B13517110.png)
Ethyl2-[(3-ethynyloxetan-3-yl)oxy]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is characterized by its unique structure, which includes an oxetane ring and an ethynyl group, making it a subject of interest for synthetic chemists and researchers.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-[(3-ethynyloxetan-3-yl)oxy]acetate can be synthesized through a series of chemical reactions involving the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of sodium ethoxide, followed by treatment with phenols and oxidation with potassium permanganate in aqueous sodium hydroxide . The reaction conditions typically involve room temperature and mild bases like potassium carbonate in acetone .
Industrial Production Methods
While specific industrial production methods for Ethyl 2-[(3-ethynyloxetan-3-yl)oxy]acetate are not widely documented, the synthesis generally follows similar principles as laboratory methods, with potential scaling up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Ethyl 2-[(3-ethynyloxetan-3-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts.
Substitution: The ethynyl group allows for substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous sodium hydroxide.
Reduction: Hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxetanes and acetates, depending on the specific reagents and conditions used.
科学的研究の応用
Ethyl 2-[(3-ethynyloxetan-3-yl)oxy]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
類似化合物との比較
Similar Compounds
Ethyl acetate: A simpler ester with a similar functional group but lacking the oxetane ring.
Methyl butyrate: Another ester with a different alkyl group.
Ethyl propionate: Similar ester structure but with a different carbon chain length
Uniqueness
Ethyl 2-[(3-ethynyloxetan-3-yl)oxy]acetate is unique due to its oxetane ring and ethynyl group, which confer distinct chemical properties and reactivity compared to other esters. These features make it a valuable compound for specialized applications in research and industry.
特性
分子式 |
C9H12O4 |
|---|---|
分子量 |
184.19 g/mol |
IUPAC名 |
ethyl 2-(3-ethynyloxetan-3-yl)oxyacetate |
InChI |
InChI=1S/C9H12O4/c1-3-9(6-11-7-9)13-5-8(10)12-4-2/h1H,4-7H2,2H3 |
InChIキー |
PULKLUZXQLBWBI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)COC1(COC1)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


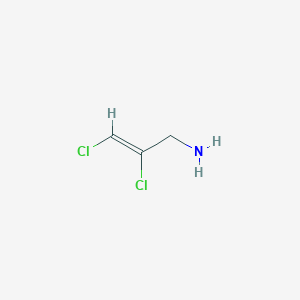


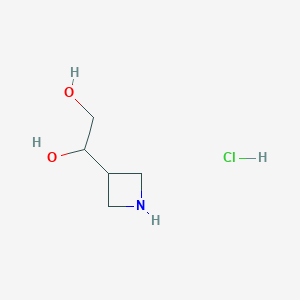

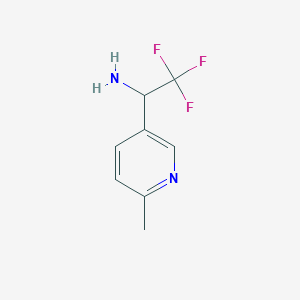
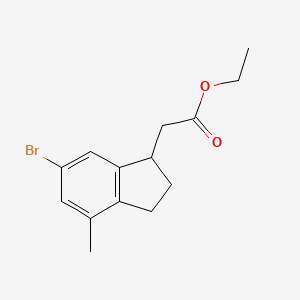
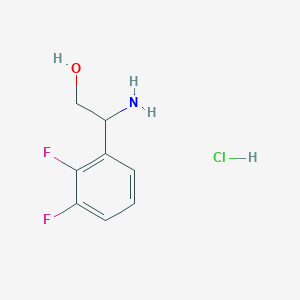
![(7S)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octanehydrochloride](/img/structure/B13517085.png)
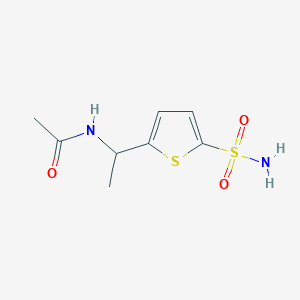
![6-(2-Nitrobenzenesulfonyl)-2,6-diazaspiro[3.5]nonanehydrochloride](/img/structure/B13517095.png)
![2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamidehydrochloride](/img/structure/B13517104.png)


